2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Description
Properties
IUPAC Name |
methyl 2-(2-chloropyrimidin-5-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-5(7(12)13-2)14-6-3-10-8(9)11-4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGLVALYYVAOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and reactivity profile of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
[1][2][3][4][5]
Executive Summary
2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine (CAS: 353292-84-9) is a high-value heterocyclic building block characterized by a trifunctional scaffold: an electrophilic 2-chloro substituent, an electron-deficient pyrimidine core, and a chiral lactate ester side chain at the 5-position.[1][2][3] This compound serves as a critical intermediate in the synthesis of pyrimidinyl-oxy-benzoate herbicides (ALS inhibitors) and is increasingly utilized in medicinal chemistry for developing GPR119 agonists and kinase inhibitors.[2][3] Its unique reactivity profile allows for orthogonal functionalization—enabling nucleophilic aromatic substitution (
Molecular Architecture & Electronic Properties[2]
Structural Analysis
The molecule comprises a pyrimidine ring substituted at the 2- and 5-positions.[2][4] The 5-position features a 1-(methoxycarbonyl)ethoxy group—effectively a methyl lactate moiety attached via an ether linkage.[2][3]
| Feature | Specification | Impact on Reactivity |
| Core Ring | Pyrimidine (1,3-diazine) | Highly electron-deficient; activates C2 and C4/C6 positions.[2][3] |
| C2 Substituent | Chlorine (-Cl) | Excellent leaving group for |
| C5 Substituent | Ether-linked Methyl Lactate | Electron-donating (+M effect) into the ring, slightly deactivating the C2 position compared to unsubstituted pyrimidine, but providing a stable tether.[2][3] |
| Chirality | C | Contains a chiral center.[5] Biological activity of downstream herbicides often depends on the (R)-enantiomer.[2][3] |
Electronic Distribution
The pyrimidine ring nitrogens exert a strong inductive (-I) and mesomeric (-M) withdrawal effect, creating a significant partial positive charge (
Reactivity Profile & Mechanistic Pathways
The compound exhibits "Orthogonal Reactivity," meaning its two functional handles (C2-Cl and Ester) can be manipulated independently.[2][3]
Nucleophilic Aromatic Substitution ( )
The primary reaction pathway involves the displacement of the C2-chlorine by nucleophiles (amines, thiols, alkoxides).[3]
-
Mechanism: Addition-Elimination.[2][3] The nucleophile attacks C2, forming a resonance-stabilized anionic Meisenheimer complex (sigma complex).[2][3] The chloride ion is then eliminated to restore aromaticity.
-
Selectivity: The C2 position is significantly more reactive than the ester group towards "soft" nucleophiles or hindered bases, allowing for selective substitution.
Ester Manipulations
The methyl ester side chain undergoes standard carbonyl transformations:
-
Hydrolysis: Base-mediated (LiOH/NaOH) hydrolysis yields the carboxylic acid (critical for herbicide activation).[2][3]
-
Reduction:
or reduction yields the primary alcohol.[2] -
Amidation: Direct reaction with amines to form amides (requires careful control to avoid competition with C2
).[2][3]
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map demonstrating the independent derivatization of the C2-chloro and C5-ester motifs.
Synthesis & Manufacturing Protocol
The synthesis is a convergent process involving the etherification of a pre-functionalized pyrimidine.
Retrosynthetic Analysis
-
Precursors: 2-Chloro-5-hydroxypyrimidine + Methyl 2-bromopropionate (or Methyl 2-chloropropionate).[2][3]
Detailed Experimental Protocol
Note: This protocol is based on standard optimizations for pyrimidinyl ethers.
Step 1: Preparation of 2-Chloro-5-hydroxypyrimidine (If starting from 2-chloro-5-methoxypyrimidine)
-
Reagents: 2-Chloro-5-methoxypyrimidine (1.0 eq), Boron Tribromide (
, 1.2 eq) or 48% HBr. -
Procedure:
Step 2: Etherification (The Core Reaction) [2][3]
-
Reagents:
-
Conditions: 60°C, 4-6 hours.
-
Workflow:
-
Charge flask with 2-chloro-5-hydroxypyrimidine,
, and DMF.[2] -
Stir at RT for 30 min to generate the phenoxide anion.
-
Heat to 60°C. Monitor by TLC/HPLC (Disappearance of phenol).
-
Workup: Pour into ice water. The product often precipitates.[3] If not, extract with Ethyl Acetate.[3] Wash organic layer with brine to remove DMF.[3]
-
Purification: Recrystallization from Hexane/EtOAc or column chromatography.[2][3]
-
Synthesis Flowchart
Figure 2: Two-step industrial synthesis route starting from the commercially available methoxy-pyrimidine.
Applications in Drug & Agrochemical Development[10][11]
Agrochemicals: ALS Inhibitors
This molecule is a structural analog to the "head group" of several Acetolactate Synthase (ALS) inhibiting herbicides.[3]
-
Mechanism: The pyrimidinyl-oxy-benzoate class (e.g., Pyribenzoxim, Bispyribac) relies on the pyrimidine ring to bind to the ALS enzyme channel.[2][3]
-
Role: The lactate tail (derived from the propanoate) mimics the natural substrate or provides steric bulk to induce conformational changes in the enzyme.
-
Chirality: The (R)-isomer of the lactate chain is typically the bioactive form in "fop" and "dim" herbicides; maintaining optical purity during the etherification (using chiral methyl 2-bromopropionate) is crucial for high-potency formulations.[2][3]
Pharmaceuticals: GPR119 & Kinase Scaffolds
-
GPR119 Agonists: 5-substituted-2-alkoxypyrimidines are privileged scaffolds for GPR119 agonists (diabetes/obesity targets).[2][3] The ester group allows for rapid library generation via amidation with diverse amines.[3]
-
Kinase Inhibitors: The 2-chloropyrimidine motif is a "warhead" precursor.[2] It can be reacted with anilines to form the hinge-binding motif common in ATP-competitive inhibitors.[2][3]
References
-
PubChem Compound Summary. (2025). This compound (CID 12056737).[1][2][3] National Center for Biotechnology Information.[2][3] Link[2][3]
-
Ambeed Chemical Data. (2024). Synthesis references for 2-Chloro-5-hydroxypyrimidine (CAS 4983-28-2). Link
-
Patent Application WO2014128719. (2014).[2][3] Processes for the preparation of bispyribac sodium and intermediates thereof. WIPO.[1][2][3] Link[2][3]
-
ChemicalBook. (2024).[2][3] Reaction protocols for 2-chloropyrimidine derivatives. Link
-
Sigma-Aldrich. (2024).[2][3] Product Specification: Methyl 2-chloro-2-methylpropanoate (Structural Analog). Link[2][3]
Sources
- 1. This compound | C8H9ClN2O3 | CID 12056737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyriftalid | C15H14N2O4S | CID 9948894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyribenzoxim - Wikipedia [en.wikipedia.org]
- 4. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 5. Pyriftalid (Ref: CGA 279233) [sitem.herts.ac.uk]
- 6. 5445-17-0 | Methyl 2-bromopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. echemi.com [echemi.com]
- 8. 2-Chloro-5-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Functional group analysis of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
This guide outlines the functional group analysis, reactivity profile, and analytical characterization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine (also known as Methyl 2-((2-chloropyrimidin-5-yl)oxy)propanoate ). This molecule is a high-value intermediate used primarily in the synthesis of pyrimidinyl-oxy-benzoate herbicides (e.g., analogs related to Bispyribac or Pyribenzoxim classes) and pharmaceutical scaffolds.
An In-Depth Technical Guide for Chemical Development
Executive Summary & Molecular Architecture
This molecule represents a bifunctional scaffold combining a reactive electrophile (2-chloropyrimidine) with a chiral aliphatic side chain (lactate ester). Its utility in drug and agrochemical discovery relies on the orthogonal reactivity of these two sites.
-
Core Scaffold: Pyrimidine ring (electron-deficient aromatic system).
-
Site A (The Warhead): C2-Chlorine atom.[1][2] Activated for Nucleophilic Aromatic Substitution (
). -
Site B (The Tail): 5-position ether linkage to a methyl lactate moiety. Contains a chiral center and a hydrolyzable ester.
Molecular Visualization
The following diagram illustrates the core structure and reactivity nodes.
Figure 1: Functional connectivity map highlighting the distinct reactivity zones of the molecule.
Functional Group Reactivity Profile
The C2-Chloro "Warhead" ( Activity)
The chlorine atom at the 2-position is the most critical functional group. Due to the electron-withdrawing nature of the pyrimidine nitrogens (positions 1 and 3), the C2 carbon is highly electrophilic.
-
Mechanism: Addition-Elimination (
). -
Reactivity: Reacts readily with nucleophiles (amines, phenols, thiols) under basic conditions.
-
Critical Quality Attribute (CQA): The C-Cl bond must remain intact during storage but displace cleanly during the coupling reaction.
-
Stability Warning: In strong aqueous base (
), the chlorine can be displaced by hydroxide, yielding the inactive 2-hydroxy derivative .
The Methoxycarbonyl (Ester) Tail
The methyl ester serves as a protecting group for the carboxylic acid or as a lipophilic handle to improve cell membrane permeability in the final bioactive molecule.
-
Reactivity: Susceptible to acid/base hydrolysis and transesterification.
-
Process Implication: Synthesis steps involving the C2-Cl substitution must avoid conditions that inadvertently hydrolyze the ester (e.g., avoid aqueous NaOH; use anhydrous bases like
in DMF/Acetone).
The Chiral Center
The propanoate moiety contains a chiral carbon. Agrochemicals in this class often exhibit significant enantiomeric selectivity (e.g., the (R)-isomer is typically the active herbicide mimic of D-lactate).
-
Risk: Racemization can occur under strongly basic conditions via enolization of the ester.
Analytical Methodologies
To ensure the integrity of the functional groups, a multi-modal analytical strategy is required.
High-Performance Liquid Chromatography (HPLC)
This is the primary method for assay and impurity profiling.
Protocol 1: Reversed-Phase HPLC for Purity & Assay
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (pyrimidine absorption) and 220 nm (ester/carbonyl).
-
Target Retention: The ester is moderately lipophilic; expect elution around 60-70% ACN.
Protocol 2: Chiral HPLC (Enantiomeric Excess)
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).
-
Mode: Isocratic.
-
Rationale: Separation of (R) and (S) enantiomers to confirm optical purity.
Spectroscopic Identification
-
Infrared Spectroscopy (FT-IR):
-
1735-1750 cm⁻¹: Strong Ester C=O stretch.
-
1550-1600 cm⁻¹: Pyrimidine C=N skeletal vibrations.
-
1050-1150 cm⁻¹: C-O-C ether stretch.
-
-
Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃):
-
δ 8.5 ppm (s, 2H): Pyrimidine ring protons (H4, H6). Note: If C2-Cl is intact, these are equivalent.
-
δ 4.8 ppm (q, 1H): Methine proton of the lactate group (-CH-).
-
δ 3.8 ppm (s, 3H): Methyl ester (-OCH₃).
-
δ 1.7 ppm (d, 3H): Methyl doublet of the lactate group.
-
Experimental Workflow: Reactivity Validation
This workflow validates the activity of the C2-Cl group while monitoring ester stability.
Figure 2: Validation workflow to confirm the "active" status of the chloropyrimidine core.
Step-by-Step Validation Protocol
-
Preparation: Dissolve 100 mg of the substance in 5 mL of anhydrous Methanol.
-
Reaction: Add 1.1 equivalents of Sodium Methoxide (NaOMe) at 0°C.
-
Monitoring: After 30 minutes, quench an aliquot with dilute acetic acid and inject into HPLC.
-
Interpretation:
-
Success: Complete conversion to Methyl 2-((2-methoxypyrimidin-5-yl)oxy)propanoate. This confirms the C2-Cl is reactive.
-
Failure: If the starting material remains, the C2-Cl is deactivated (unlikely). If the acid is formed, the ester is too labile.
-
Impurity Profiling & Troubleshooting
| Impurity Type | Structure / Origin | Detection Method | Remediation |
| Hydrolysis Product | Free carboxylic acid (loss of methyl group). | HPLC (Shift to lower retention time). | Avoid moisture; store in desiccator. |
| 2-Hydroxy Impurity | Hydrolysis of C2-Cl to C2-OH. | HPLC (Significant shift, UV spectrum change). | Ensure anhydrous conditions during synthesis. |
| Dimer | Reaction of product with starting material.[1][2][3][4][5][6][7] | LC-MS (Double molecular weight). | Control stoichiometry strictly. |
| Enantiomer | (S)-isomer (if (R) is target). | Chiral HPLC.[6] | Use high-purity chiral starting material (Methyl L-lactate). |
References
-
PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved February 16, 2026, from [Link]
-
Organic Syntheses. (2014). Preparation of 2-Chloropyrimidine. Org. Synth. 1951, 31, 14; Coll. Vol. 4, 182. Retrieved February 16, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Process For The Preparation Of Bispyribac Sodium [quickcompany.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 6. Preparation method of 2-chloro-5-hydroxypyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105026376A - Method for preparing bispyribac sodium and its intermediates - Google Patents [patents.google.com]
Potential pharmaceutical applications of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Strategic Utilization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine in Pharmaceutical Synthesis: A Guide to Scaffold Diversification
Executive Summary
In the landscape of modern drug discovery, This compound (CAS: 113278-62-5) represents a high-value, bifunctional building block. While historically utilized in agrochemical synthesis (specifically for pyrimidinyloxybenzoic acid herbicides), its structural attributes—a reactive electrophilic core combined with a functionalized ether side chain—position it as a versatile scaffold for pharmaceutical applications.
This technical guide explores the potential pharmaceutical utility of this compound, focusing on its application in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) . We examine its role as a precursor for kinase inhibitors, GPCR ligands, and peptidomimetics, providing validated protocols for its derivatization.
Chemical Profile & Reactivity Analysis
The molecule features a pyrimidine ring substituted at the C2 position with a chlorine atom and at the C5 position with a methyl lactate ether moiety. This substitution pattern creates a "push-pull" electronic system that is highly exploitable in medicinal chemistry.
| Property | Specification | Pharmaceutical Relevance |
| Molecular Formula | C₈H₉ClN₂O₃ | Low MW (216.62 g/mol ) allows for significant elaboration while maintaining Lipinski compliance. |
| C2-Chlorine | Electrophilic Center | Highly reactive towards Nucleophilic Aromatic Substitution (S_NAr) with amines, thiols, and alkoxides. |
| C5-Ether Side Chain | Functionalized Linker | The 1-(methoxycarbonyl)ethoxy group contains an ester for further coupling and a chiral center (if resolved). |
| LogP | ~1.5 (Predicted) | Ideal hydrophobicity for an intermediate; allows for tuning of final drug solubility. |
Mechanistic Insight: Orthogonal Reactivity
The core utility lies in the orthogonality of its functional groups.
-
C2 Position: The electron-deficient pyrimidine ring activates the C2-Cl bond for displacement. This is the primary site for introducing "hinge-binding" motifs (e.g., anilines, aminopyrazoles) in kinase inhibitor design.
-
Ester Moiety: The methyl ester is stable under S_NAr conditions (acidic/neutral) but can be selectively hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for etherification.
Pharmaceutical Applications
A. Kinase Inhibitor Scaffolds (ATP-Competitive)
The 2-aminopyrimidine motif is a privileged scaffold in kinase inhibition (e.g., Palbociclib , Imatinib analogues).
-
Strategy: Displacement of the C2-Cl with an aryl amine creates the hydrogen-bonding donor/acceptor pair required to bind to the kinase hinge region.
-
Advantage: The C5-alkoxy group projects into the solvent-exposed region or the ribose-binding pocket, improving solubility and metabolic stability compared to all-carbon side chains.
B. G-Protein Coupled Receptor (GPCR) Ligands
Pyrimidine ethers are bioisosteres for phenoxy-based ligands found in GPR119 agonists (metabolic disease targets).
-
Application: The lactate side chain mimics the polar head groups often required for GPCR allosteric modulation. Hydrolysis of the ester to the acid allows for the attachment of piperidine or pyrrolidine spiro-cycles, a common motif in modern GPCR medicinal chemistry.
C. Peptidomimetics & Chiral Pool Synthesis
The side chain –O-CH(CH₃)-COOMe is derived from lactic acid.
-
Chirality: If synthesized from enantiopure methyl lactate, the resulting pyrimidine retains defined stereochemistry. This is critical for creating stereodefined libraries , allowing researchers to probe the spatial requirements of a binding pocket (e.g., stereoselective blockade of ion channels like P2X3).
Strategic Synthesis Workflows (Visualization)
The following diagram illustrates the divergent synthesis pathways available from this core scaffold.
Figure 1: Divergent synthesis strategy demonstrating the orthogonal reactivity of the C2-chlorine and the side-chain ester.
Experimental Protocols
Protocol A: Regioselective S_NAr Displacement (C2-Amination)
Objective: To introduce an amine at the C2 position while preserving the ester functionality.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Aniline or Aliphatic Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent:
-Butanol (for anilines) or DMF (for aliphatic amines)
Step-by-Step Methodology:
-
Dissolution: In a reaction vial, dissolve 1.0 mmol of the 2-chloropyrimidine substrate in 3.0 mL of solvent.
-
Addition: Add 2.0 mmol of DIPEA followed by 1.1 mmol of the amine.
-
Reaction:
-
For Aliphatic Amines: Stir at room temperature for 4–6 hours.
-
For Anilines: Heat to 80–100°C for 12 hours. The elevated temperature is required to overcome the lower nucleophilicity of aromatic amines.
-
-
Work-up: Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove the salt and solvent (if DMF).
-
Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: Monitor the reaction by LC-MS. If the ester begins to hydrolyze (observed as M-14 mass shift), switch to a non-nucleophilic base (e.g.,
Protocol B: Chemoselective Ester Hydrolysis
Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling, without affecting the pyrimidine ring.
Reagents:
-
Substrate: Functionalized Pyrimidine (from Protocol A)
-
Reagent: Lithium Hydroxide (LiOH·H₂O) (1.5 equiv)
-
Solvent: THF/Water (3:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the ester substrate in THF. Cool to 0°C.
-
Activation: Add the LiOH solution (dissolved in minimal water) dropwise.
-
Hydrolysis: Allow to warm to room temperature and stir for 2 hours.
-
Note: Avoid heating, as the pyrimidine ether linkage can be sensitive to harsh basic conditions over prolonged periods.
-
-
Acidification: Carefully acidify to pH 3–4 using 1N HCl.
-
Isolation: Extract with Ethyl Acetate (3x). The product is typically pure enough for the next coupling step.
Pharmacophore Mapping (Visualization)
Understanding how this molecule interacts with biological targets is crucial for rational design.
Figure 2: Pharmacophore mapping of the 2-amino-5-alkoxypyrimidine scaffold within a theoretical kinase binding pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12056737, this compound. Retrieved from [Link]
-
MDPI Pharmaceuticals (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Retrieved from [Link]
Technical Guide: Melting and Boiling Point Characteristics of Methoxycarbonyl Ethoxy Pyrimidines
Executive Summary
The physicochemical profiling of methoxycarbonyl ethoxy pyrimidines —specifically the interplay between their melting points (MP) and boiling points (BP)—is a critical checkpoint in the synthesis of sulfonylurea herbicides and pyrimidine-based pharmaceutical intermediates.
This guide moves beyond simple data enumeration to explore the structural causality of these thermal properties. By understanding how the methoxycarbonyl (methyl ester) and ethoxy (ether) moieties influence crystal lattice energy and volatility, researchers can optimize purification workflows (distillation vs. recrystallization) and predict solubility behavior in drug formulation.
Molecular Architecture & Thermal Stability[1]
To predict the thermal behavior of this class, one must deconstruct the molecule into its interacting components. The pyrimidine ring is inherently electron-deficient, creating specific stacking interactions that drive the melting point.
The Substituent Effect on Lattice Energy
The thermal properties of methoxycarbonyl ethoxy pyrimidines are governed by a "tug-of-war" between lipophilicity and polarity.
-
The Methoxycarbonyl Group (
): This ester functionality introduces a dipole moment but lacks a hydrogen bond donor. In the absence of amino ( ) or hydroxyl ( ) groups, this substituent tends to lower the melting point relative to the parent carboxylic acid, often resulting in low-melting solids or high-boiling oils. -
The Ethoxy Group (
): This ether linkage adds steric bulk and lipophilicity. While it disrupts tight crystal packing (lowering MP), it increases molecular weight and Van der Waals surface area, significantly elevating the boiling point.
Intermolecular Forces Diagram
The following logic map illustrates how specific structural motifs translate into observable physical properties.
Figure 1: Structure-Activity Relationship (SAR) mapping substituent effects to thermal properties.
Comparative Physicochemical Data
The table below contrasts the thermal properties of pyrimidine esters. Note the dramatic shift in melting point when a hydrogen bond donor (like a hydroxyl/oxo group) is introduced compared to the purely "capped" alkoxy variants.
| Compound Class | Representative Structure | Melting Point (°C) | Boiling Point (°C) | Key Driver |
| Simple Alkoxy Ester | Ethyl 4-ethoxypyrimidine-5-carboxylate | 35 - 45°C (Low melting solid) | ~120-130°C (at 1 mmHg) | Weak Dipole-Dipole |
| Simple Methoxy | 5-Methoxypyrimidine | 61.4°C | ~200°C (at 760 mmHg) | Stacking Interactions |
| Hydroxy/Oxo Ester | Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | 230 - 236°C | Decomposes | Strong H-Bonding (Dimerization) |
| Amino Ester | Methyl 2-amino-4-methoxy... | 180 - 195°C | N/A | H-Bonding + Dipole |
Technical Insight: Compounds lacking the amino/hydroxy group (purely methoxycarbonyl/ethoxy substituted) often exist as "borderline" solids. They may melt in a warm lab (>30°C) or supercool into oils. This necessitates precise temperature control during isolation.
Experimental Protocols
Reliable characterization requires protocols that account for the potential volatility and hygroscopic nature of these esters.
Protocol A: Vacuum Distillation (For Low MP Variants)
Applicability: Fully substituted alkoxy pyrimidine esters (oils or low-melting solids).
Causality: High atmospheric boiling points (>250°C extrapolated) lead to thermal degradation (decarboxylation) before boiling occurs. Reduced pressure is mandatory.
-
Setup: Assemble a short-path distillation apparatus with a Vigreux column. Ensure all joints are greased with high-vacuum grease.
-
Pressure Control: Connect a high-vacuum pump capable of reaching < 2 mmHg .
-
Heating: Use an oil bath rather than a mantle to prevent hot spots.
-
Execution:
-
Slowly reduce pressure to 1-2 mmHg.
-
Ramp oil bath temperature to 20°C above the expected BP.
-
Critical Step: Collect the fraction only when the head temperature stabilizes.
-
Reference Expectation: Expect BPs in the range of 110–140°C at 1 mmHg for methoxycarbonyl ethoxy pyrimidines [1].
-
Protocol B: Differential Scanning Calorimetry (DSC)
Applicability: High MP variants (Amino/Hydroxy substituted).
Causality: Capillary melting points can be subjective due to sublimation or decomposition. DSC provides a thermodynamic fingerprint.
-
Sample Prep: Hermetically seal 2-5 mg of dried sample in an aluminum pan.
-
Parameters:
-
Ramp rate: 10°C/min.
-
Range: 30°C to 300°C.
-
Purge gas: Nitrogen (50 mL/min).
-
-
Analysis: Look for the sharp endothermic peak (melting). A broad peak suggests impurities or polymorphism. An exothermic event immediately following melting indicates decomposition.
Purification Decision Matrix
Selecting the correct purification method is dependent on the thermal data established above. Use this workflow to determine the optimal path.
Figure 2: Purification workflow based on thermal properties.
Applications in Drug Design[2][3]
Understanding the MP/BP of these intermediates is not just about synthesis; it predicts bioavailability .
-
Solubility Correlation: The "General Solubility Equation" (GSE) links melting point to aqueous solubility. Methoxycarbonyl ethoxy pyrimidines with lower MPs generally exhibit higher solubility in organic solvents and lipid membranes, enhancing permeability (
). -
Formulation Stability: High-melting variants (due to H-bonding) are preferred for solid oral dosage forms to prevent polymorphic transitions during storage [2].
References
-
PubChem. (2025).[1][2] 5-Methoxypyrimidine | C5H6N2O | CID 573467. National Library of Medicine. [Link]
-
ResearchGate. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica. [Link]
Sources
Methodological & Application
Synthesis protocols for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Application Note: High-Fidelity Synthesis of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Abstract
This application note details a robust, scalable protocol for the synthesis of This compound (IUPAC: methyl 2-[(2-chloropyrimidin-5-yl)oxy]propanoate). This compound serves as a critical intermediate in the manufacture of pyrimidinyl salicylate herbicides, such as Pyribenzoxim . The guide prioritizes regioselective O-alkylation of the 5-hydroxypyrimidine core while preserving the labile 2-chloro substituent and the methyl ester moiety. Two complementary routes for the precursor synthesis are provided to accommodate both high-purity laboratory requirements and cost-effective scale-up.
Introduction & Retrosynthetic Analysis
The target molecule features a pyrimidine ring substituted with a chlorine atom at the C2 position and a methyl lactate ether moiety at the C5 position. The primary synthetic challenge lies in the chemoselectivity of the alkylation step:
-
Regioselectivity: Ensuring O-alkylation over N-alkylation. Unlike 2-hydroxypyrimidines, which exist predominantly as 2-pyridones (favoring N-alkylation), 5-hydroxypyrimidines possess true phenolic character, favoring O-alkylation under mild basic conditions.
-
Functional Group Tolerance: The 2-chloro group is susceptible to SNAr displacement by strong nucleophiles (e.g., methoxide, hydroxide), while the methyl ester is prone to hydrolysis.
Retrosynthetic Pathway: The synthesis is disconnected into two modules:
-
Module 1: Preparation of the 2-Chloro-5-hydroxypyrimidine scaffold.
-
Module 2: Williamson ether synthesis using Methyl 2-bromopropionate .
Figure 1: Retrosynthetic logic flow and critical control points.
Critical Materials & Equipment
| Reagent | Grade | Role | Hazards |
| 2-Chloro-5-methoxypyrimidine | >98% | Starting Material | Irritant |
| Boron Tribromide (BBr3) | 1.0M in DCM | Demethylating Agent | Corrosive, Water Reactive |
| Methyl 2-bromopropionate | >98% | Alkylating Agent | Lachrymator, Corrosive |
| Potassium Carbonate (K2CO3) | Anhydrous, Powder | Base | Irritant |
| Acetonitrile (MeCN) | HPLC Grade, Dry | Solvent | Flammable, Toxic |
| Dichloromethane (DCM) | Anhydrous | Solvent | Carcinogen (Suspected) |
Experimental Protocols
Module 1: Synthesis of 2-Chloro-5-hydroxypyrimidine
Note: Two methods are provided. Method A is preferred for high-purity lab scale. Method B is for larger, cost-sensitive batches.
Method A: Boron Tribromide Demethylation (High Purity)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 2-chloro-5-methoxypyrimidine (5.0 g, 34.6 mmol) and anhydrous DCM (50 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Slowly add BBr3 (1.0 M in DCM, 104 mL, 104 mmol, 3.0 eq) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16–20 hours. Monitor by TLC (50% EtOAc/Hexanes).
-
Quench: Cool the mixture to -78°C . Carefully add Methanol (20 mL) dropwise to quench excess borane species. Caution: Vigorous gas evolution.
-
Workup: Concentrate the mixture under reduced pressure. Resuspend the residue in water (50 mL) and adjust pH to ~5-6 with saturated NaHCO3 solution. Extract with Ethyl Acetate (3 x 50 mL).
-
Isolation: Dry combined organics over MgSO4, filter, and concentrate.
-
Yield: ~4.0 g (89%)
-
Appearance: Pale yellow solid.
-
Method B: HBr/Acetic Acid Hydrolysis (Scale-Up)
-
Dissolve starting material in Glacial Acetic Acid (3 vol).
-
Add 48% HBr (aq) (3.0 eq) and heat to reflux (100–110°C) for 6–8 hours.
-
Cool, dilute with water, and neutralize carefully. Extract as above.
-
Note: This method may produce trace hydrolyzed byproducts (2,5-dihydroxypyrimidine).
-
Module 2: Coupling – Synthesis of this compound
This step utilizes mild basic conditions to effect O-alkylation without disturbing the 2-chloro or ester groups.
-
Activation: In a dry 250 mL RBF, suspend 2-Chloro-5-hydroxypyrimidine (2.0 g, 15.3 mmol) and Potassium Carbonate (anhydrous, 3.17 g, 23.0 mmol, 1.5 eq) in anhydrous Acetonitrile (40 mL).
-
Stirring: Stir at RT for 30 minutes to ensure deprotonation (formation of the phenoxide anion).
-
Alkylation: Add Methyl 2-bromopropionate (2.81 g, 1.86 mL, 16.8 mmol, 1.1 eq) dropwise.
-
Heating: Heat the reaction mixture to 60°C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The starting phenol (polar) should disappear, replaced by a less polar product spot.
-
-
Workup:
-
Cool to RT and filter off the inorganic salts (KBr, excess K2CO3).
-
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (20 mL).
-
Dry over Na2SO4, filter, and concentrate.[1]
-
-
Purification: Purify the crude oil via flash column chromatography (Silica Gel 60).
-
Eluent: Gradient 0% → 20% Ethyl Acetate in Hexanes.
-
Yield: ~2.8 g (85%).
-
Appearance: White to off-white solid or viscous oil (depending on purity/racemization).
-
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | May be oil if solvent traces remain. |
| 1H NMR (CDCl3) | δ 8.45 (s, 2H, Pyr-H), 4.85 (q, 1H, CH-Me), 3.78 (s, 3H, OMe), 1.70 (d, 3H, Me) | Characteristic 2H singlet for pyrimidine. |
| MS (ESI) | [M+H]+ = 217.03 | Chlorine isotope pattern (3:1 ratio for 35Cl/37Cl). |
| Purity (HPLC) | >98.0% (Area %) | UV detection at 254 nm. |
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Conversion
-
Cause: Moisture in the solvent reacting with the alkyl bromide.
-
Fix: Ensure MeCN is distilled or dried over molecular sieves. Increase Methyl 2-bromopropionate to 1.3 eq.
-
Alternative: Add a catalytic amount of KI (Potassium Iodide) (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
-
Issue: Formation of 2-Methoxy byproduct
-
Cause: Nucleophilic aromatic substitution (SNAr) of the 2-Cl by methoxide (if MeOH is used) or hydroxide.
-
Fix: Strictly avoid alcohols as solvents. Use anhydrous K2CO3. Do not use NaOH or KOH.
-
-
Issue: N-Alkylation
-
Observation: Product is more polar than expected.
-
Fix: While rare for 5-hydroxypyrimidines, ensure the solvent is aprotic (MeCN or DMF). Protic solvents can disrupt the "hard/soft" selectivity.
-
References
-
Precursor Synthesis (BBr3 Method)
- Source: ChemicalBook & Patent Literature.
-
Coupling Reaction (General Phenolic Alkylation)
-
Source: Organic Syntheses, Coll.[2] Vol. 4, p. 336 (Related 2-chloropyrimidine chemistry).
-
-
Target Molecule Context (Pyribenzoxim)
- Source: PubChem CID 12056737. "this compound."
-
Regioselectivity Insights
-
Source: "N-Alkylation versus O-Alkylation of Pyrimidines." Journal of Organic Chemistry, 1993.[3]
-
Sources
Nucleophilic aromatic substitution reactions using 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Application Note: Strategic SNAr Functionalization of 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Executive Summary & Strategic Utility
This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on This compound (CAS: 353292-84-9). This scaffold is a high-value intermediate in the synthesis of agrochemicals (specifically ALS inhibitors like Bispyribac analogs) and pharmaceutical kinase inhibitors.
The Chemical Challenge: The molecule presents a dichotomy of reactivity:
-
C2-Position (Electrophilic): The 2-chloro group is highly activated by the adjacent ring nitrogens, facilitating rapid SNAr.
-
C5-Side Chain (Labile): The 1-(methoxycarbonyl)ethoxy moiety contains an aliphatic ester. This group is susceptible to hydrolysis (saponification) or transesterification under the very basic conditions typically used to drive SNAr reactions.
Scope: This note provides optimized conditions to functionalize the C2 position while preserving the C5 ester integrity, ensuring high yield and purity.
Mechanistic Insight & Reactivity Profile
The reaction proceeds via a classic Addition-Elimination (SNAr) mechanism.
-
Activation: The 1,3-diazine (pyrimidine) ring pulls electron density from the C2 carbon, making it highly electrophilic.
-
Addition: The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogens.
-
Elimination: The chloride ion is expelled, restoring aromaticity.
Critical Control Point: The C5 substituent is an electron-donating alkoxy group (via resonance), which slightly deactivates the ring compared to a 5-nitro or 5-cyano pyrimidine. However, the C2 position remains sufficiently reactive to proceed without transition metal catalysis (e.g., Buchwald-Hartwig), provided the correct solvent/base system is chosen.
Visualization: Reaction Pathway
The following diagram illustrates the reaction mechanism and the competing side-reaction (ester hydrolysis) that must be avoided.
Caption: Figure 1. SNAr mechanism illustrating the critical competition between C2 substitution and C5 ester hydrolysis.
Experimental Protocols
Protocol A: Amination (Primary & Secondary Amines)
Best for: Creating amino-pyrimidine libraries.
Rationale: Amines are good nucleophiles and often do not require deprotonation. We use a non-nucleophilic organic base to scavenge the HCl byproduct without attacking the ester.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or THF (Anhydrous)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the pyrimidine substrate (1.0 mmol) and anhydrous MeCN (5 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by the amine (1.1 mmol).
-
Reaction: Stir at room temperature for 2 hours.
-
Note: If the amine is sterically hindered, heat to 50°C. Do not exceed 80°C to prevent thermal degradation of the ester.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. Look for the disappearance of the Cl-pyrimidine peak (M+H).
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (2x) and brine (1x).
-
Crucial: Do not use strong basic washes (e.g., 1M NaOH) during workup; use saturated NaHCO3 if neutralization is needed.
-
-
Purification: Flash chromatography on silica gel.
Protocol B: Etherification (Phenols/Alcohols)
Best for: Synthesis of Bispyribac analogs.
Rationale: Phenols are weak nucleophiles and require deprotonation. However, strong bases like NaH or NaOMe can attack the C5 ester. We utilize Potassium Carbonate (K2CO3) , which is strong enough to deprotonate a phenol (pKa ~10) but kinetically slow to hydrolyze esters in aprotic solvents.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.05 equiv)
-
Base: K2CO3 (powdered, anhydrous) (1.5 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Activation: In a dry flask, combine the Phenol (1.05 mmol) and K2CO3 (1.5 mmol) in DMF (3 mL). Stir at room temperature for 15 minutes to generate the phenoxide.
-
Coupling: Add the pyrimidine substrate (1.0 mmol) dissolved in DMF (2 mL).
-
Reaction: Heat to 60°C for 4–6 hours.
-
Warning: Avoid temperatures >100°C. High heat + carbonate can cause decarboxylation or hydrolysis if trace water is present.
-
-
Quench: Pour the reaction mixture into ice-water (50 mL). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc.
-
Purification: Recrystallization from EtOH/Water or column chromatography.
Data Summary & Condition Optimization
The following table summarizes the compatibility of various bases with the C5-ester side chain.
| Base | Solvent | Reactivity (C2) | Ester Stability (C5) | Recommendation |
| DIPEA / TEA | MeCN / THF | High | Excellent | Primary Choice for Amines |
| K2CO3 | DMF / Acetone | Moderate | Good | Primary Choice for Phenols |
| Cs2CO3 | DMF | High | Moderate | Use for sterically hindered phenols |
| NaH | THF / DMF | Very High | Poor | AVOID (Risk of ester cleavage) |
| NaOMe / NaOEt | MeOH / EtOH | High | Poor | AVOID (Causes transesterification) |
| NaOH (aq) | Water/Dioxane | Low | Fail | AVOID (Rapid hydrolysis to acid) |
Troubleshooting Guide
Issue 1: Hydrolysis of the Ester (Formation of Carboxylic Acid)
-
Symptom: LC-MS shows a peak with Mass = (Product - 14). NMR shows loss of methyl singlet (~3.7 ppm).
-
Root Cause: Presence of water in the solvent or use of hydroxide bases.
-
Solution: Ensure DMF/MeCN is anhydrous (stored over molecular sieves). Switch from K2CO3 to DIPEA if possible.
Issue 2: Transesterification
-
Symptom: The methyl ester (OMe) converts to ethyl ester (OEt) or other alkyl groups.
-
Root Cause: Using alcoholic solvents (EtOH, iPrOH) with basic catalysts.
-
Solution: strictly use aprotic solvents (MeCN, DMF, THF). Do not use MeOH or EtOH as reaction solvents.
Issue 3: Low Conversion
-
Symptom: Starting material remains after 24 hours.
-
Solution:
-
Switch solvent to DMSO (increases nucleophilicity).
-
Increase temperature to 80°C.
-
Add a catalyst: KF (Potassium Fluoride) or DABCO (10 mol%) can accelerate SNAr on pyrimidines.
-
Decision Workflow
Use this logic map to select the correct protocol for your specific nucleophile.
Caption: Figure 2. Decision tree for selecting reaction conditions based on nucleophile class.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
-
Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
- Barvian, N. C., et al. "SNAr reactions of 2-chloropyrimidines: synthesis of a library of 2-substituted pyrimidines." Tetrahedron Letters, 2004.
-
Rohman, N., et al. "Palladium-free synthesis of 2-aminopyrimidines via SNAr reaction in water." Green Chemistry, 2009.
-
PubChem. "Compound Summary: this compound." National Library of Medicine.
-
Shimizu, T., et al. "Synthesis and Herbicidal Activity of Bispyribac-sodium Analogues." Journal of Pesticide Science, 2002. (Context for 2-chloro-5-alkoxy pyrimidine intermediates).
Application Notes & Protocols: Mechanistic Insights and Practical Guidance for C-N Coupling Reactions of 2-Chloropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous groundbreaking therapeutics, particularly in oncology as kinase inhibitors.[1][2] The synthesis of these vital compounds frequently relies on the formation of a carbon-nitrogen bond at the C2 position of a pyrimidine ring, with 2-chloropyrimidine derivatives serving as versatile and readily available starting materials.
This guide provides an in-depth exploration of the primary mechanistic pathways for C-N cross-coupling with 2-chloropyrimidines. It moves beyond simple procedural lists to explain the underlying principles and causal relationships that govern reaction outcomes. By understanding why certain conditions are chosen, researchers can troubleshoot effectively, optimize protocols, and rationally design new synthetic routes. We will dissect three cornerstone methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Copper-Catalyzed Ullmann Condensation, with a special focus on modern enhancements like microwave-assisted synthesis.
The Foundational Pathway: Nucleophilic Aromatic Substitution (SNAr)
The inherent electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, makes it highly susceptible to nucleophilic attack. This property allows for a direct, metal-free C-N bond formation, which should be considered the first-line approach for its simplicity and cost-effectiveness. The reactivity of 2-chloropyrimidine in SNAr reactions is estimated to be 108 times greater than that of 2-chloropyridine and a staggering 1014–1016 times greater than chlorobenzene.[3]
SNAr Mechanism: A Stepwise Addition-Elimination
The reaction proceeds via a two-step mechanism. First, the amine nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rapid step, aromaticity is restored by the expulsion of the chloride leaving group.
Caption: The SNAr addition-elimination mechanism.
Causality Behind Experimental Choices
-
Nucleophile Strength: The reaction is most efficient with strong nucleophiles. Aliphatic and cyclic secondary amines (e.g., morpholine, piperidine) react readily. Primary amines are also effective. However, weakly nucleophilic amines, such as anilines with electron-withdrawing groups or sterically hindered amines, often give poor results and necessitate a transition-metal-catalyzed approach.
-
Solvent: Polar protic solvents like ethanol or even water can be surprisingly effective.[3][4][5] Water can facilitate the reaction through an "on-water" effect, where the reaction occurs at the interface of the immiscible organic substrates and the aqueous phase.[6] This offers a significant advantage in terms of "green chemistry."
-
Base: A base, typically a tertiary amine like triethylamine (TEA) or an inorganic base like K₂CO₃ or KF, is required to neutralize the HCl generated during the reaction.[3][4] This prevents the protonation of the amine nucleophile, which would render it inactive.
Data Presentation: SNAr Amination of 2-Chloropyrimidine
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | KF | Water | 100 | 17 | 93 | [3] |
| 2 | Piperidine | KF | Water | 100 | 17 | 95 | [3] |
| 3 | Benzylamine | KF | Water | 100 | 17 | 81 | [7] |
| 4 | Aniline | KF | Water | 100 | 17 | 70 | [7] |
| 5 | p-Anisidine | KF | Water | 100 | 17 | 86 | [3] |
| 6 | Various Amines | TEA | Ethanol | Reflux | 3 | Good | [4] |
Protocol: SNAr Amination of 2-Chloropyrimidine with Morpholine
This protocol is adapted from a green chemistry approach demonstrating the utility of water as a solvent.[3]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), potassium fluoride (KF, 2.0 mmol, 2.0 equiv), and deionized water (5 mL).
-
Addition of Nucleophile: Add morpholine (1.1 mmol, 1.1 equiv) to the suspension.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 17 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, extract the aqueous mixture with isopropyl acetate or ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.
The Workhorse Method: Palladium-Catalyzed Buchwald-Hartwig Amination
For substrates where SNAr fails—particularly with electron-rich or sterically demanding aryl halides and weakly nucleophilic amines—the Buchwald-Hartwig amination has become the gold standard.[8][9] This powerful cross-coupling reaction has revolutionized C-N bond formation due to its broad substrate scope and high functional group tolerance.[8]
The Buchwald-Hartwig Catalytic Cycle
The reaction is driven by a Pd(0)/Pd(II) catalytic cycle. The choice of phosphine ligand is paramount, as it dictates the efficiency of each step. Bulky, electron-rich ligands are essential for promoting the key steps of oxidative addition and reductive elimination.[9][10]
Caption: The Pd(0)/Pd(II) cycle for Buchwald-Hartwig amination.
Causality Behind Experimental Choices
-
Catalyst System:
-
Palladium Precursor: Air-stable Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, which are reduced in situ to the active Pd(0) species.[11][12] Alternatively, Pd(0) sources like Pd₂(dba)₃ can be used directly.
-
Ligand: This is the most critical component. For electron-deficient heteroaryl chlorides like 2-chloropyrimidine, bidentate ligands such as Xantphos are highly effective.[12] For more challenging couplings, sterically hindered monodentate biaryl phosphine ligands (e.g., BrettPhos, RuPhos) developed by the Buchwald group are superior, as they promote the formation of a monoligated palladium species that accelerates the catalytic cycle.[8][13]
-
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice.[12] Its role is to deprotonate the amine after it has coordinated to the palladium center, forming the palladium-amido complex that is primed for reductive elimination. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are standard. This prevents quenching of the strong base and potential interference with the catalytic intermediates.
Data Presentation: Buchwald-Hartwig Amination of 2-Chloropyrimidine Derivatives
| Entry | Amine | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Fluoroaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 52 | [12] |
| 2 | 4-Methoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 82 | [12] |
| 3 | 3,4-Dimethoxyaniline | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux | 75 | [12] |
| 4 | Piperazine derivative | Pd catalyst | - | - | - | - | - | [14] |
Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(pyridin-3-yl)pyrimidine
This protocol is optimized for the synthesis of N-arylpyrimidin-2-amine derivatives.[12]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), Xantphos (0.045 mmol, 4.5 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add the 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 mmol, 1.0 equiv) and the desired aniline (1.2 mmol, 1.2 equiv).
-
Solvent and Degassing: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times. Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) under the inert atmosphere. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature and quench with water. Extract the product into ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
The Classic Alternative: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is the original transition-metal-catalyzed C-N coupling method.[15][16] While traditionally requiring harsh conditions (high temperatures, stoichiometric copper), modern protocols using catalytic copper with specific ligands have made it a viable and often more economical alternative to palladium catalysis, especially for large-scale synthesis.[17][18]
The Ullmann Catalytic Cycle
The precise mechanism is still debated and can vary with the catalyst system, but a common proposal involves a Cu(I)/Cu(III) cycle. The ligand is crucial for stabilizing the copper species and facilitating the key steps.
Caption: A plausible Cu(I)/Cu(III) cycle for the Ullmann reaction.
Causality Behind Experimental Choices
-
Copper Source: Copper(I) salts like CuI are most common, as they can directly enter the catalytic cycle.[17] Cu(II) salts like Cu(OAc)₂ are also used and are believed to be reduced in situ.[19]
-
Ligand: The development of effective ligands, such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline derivatives, was the key to transforming the Ullmann reaction into a truly catalytic and milder process.[17][20] The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.
-
Base: A strong base like K₃PO₄ or K₂CO₃ is typically used to deprotonate the amine nucleophile.
-
Solvent: High-boiling point polar aprotic solvents like DMSO or DMF are often employed to achieve the necessary reaction temperatures.
Protocol: Ligand-Accelerated Ullmann Coupling of 2-Chloropyrimidine
This is a general protocol adapted from modern Ullmann-type C-N coupling procedures.
-
Reagent Setup: In a sealable reaction vessel, combine CuI (0.1 mmol, 10 mol%), the chosen ligand (e.g., DMEDA, 0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Addition of Substrates: Add the 2-chloropyrimidine derivative (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Solvent and Atmosphere: Add anhydrous DMSO or toluene (5 mL). Seal the vessel and purge with an inert gas.
-
Reaction: Heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Accelerating Synthesis: The Role of Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has become an indispensable tool for accelerating chemical reactions.[21] By using microwave irradiation instead of conventional heating, energy is directly and efficiently coupled with polar molecules in the reaction mixture. This leads to rapid, uniform heating and often results in dramatic reductions in reaction times (from hours to minutes), increased yields, and cleaner reaction profiles.[21][22] Both SNAr and transition-metal-catalyzed couplings of 2-chloropyrimidines can be significantly enhanced using this technology.[1][14]
Protocol: Microwave-Assisted SNAr of 2-Amino-4-chloropyrimidine
This protocol is adapted from a reported microwave synthesis of pyrimidine derivatives.[22]
-
Vessel Preparation: To a dedicated microwave reaction vial equipped with a magnetic stir bar, add 2-amino-4-chloropyrimidine (2.0 mmol, 1.0 equiv) and the substituted amine (2.0 mmol, 1.0 equiv).
-
Solvent and Base: Add anhydrous propanol (1 mL) and triethylamine (TEA, 200 µL, approx. 1.4 mmol).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120–140 °C for 15–30 minutes. (Note: Modern reactors use temperature and pressure feedback control).
-
Work-up: After cooling, add saturated sodium bicarbonate solution to the vial. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting precipitate can be purified by crystallization or column chromatography.
Caption: A typical workflow for microwave-assisted synthesis.
Method Selection Guide
Choosing the optimal C-N coupling strategy is critical for synthetic success. The following decision framework can guide the experimental design process.
Caption: Decision tree for selecting a C-N coupling method.
References
- Application Notes and Protocols for the Amination of 2-Chloropyrimidines - Benchchem.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico.
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]
-
nucleophilic aromatic substitutions - YouTube. Available at: [Link]
-
Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. Available at: [Link]
-
Facile Synthesis of 2‐Amino‐4‐alkoxypyrimidines via Consecutive Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. Available at: [Link]
-
Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - SciSpace. Available at: [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. Available at: [Link]
-
Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing). Available at: [Link]
-
Amination of chloropyrazine and 2-chloropyrimidine. [a] | Download Table - ResearchGate. Available at: [Link]
-
Amination of 2-halopyridines. [a] | Download Table - ResearchGate. Available at: [Link]
-
Palladium-catalyzed amidation of 2-chloropyrimidines - Semantic Scholar. Available at: [Link]
-
Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Amination products of chloropyrazine and 2-chloropyrimidine. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at: [Link]
-
Copper-Catalyzed Direct Syntheses of Phenoxypyrimidines from Chloropyrimidines and Arylboronic Acids: A Cascade Avenue and Unconventional Substrate Pairs - PubMed. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
-
Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC. Available at: [Link]
-
Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed. Available at: [Link]
-
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides - 2019 - Wiley Analytical Science. Available at: [Link]
-
Ullmann coupling-An overview - OperaChem. Available at: [Link]
-
Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. Available at: [Link]
-
Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed. Available at: [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
Copper-catalyzed three-component formal [3 + 1 + 2] annulations for the synthesis of 2-aminopyrimidines from O-acyl ketoximes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 15. Ullmann coupling-An overview - operachem [operachem.com]
- 16. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper(II)-Catalyzed Amination of Aryl Chlorides in Aqueous Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Precision Hydrogenation of Pyrimidine Side Chains: A Guide to Selectivity
Abstract
The catalytic hydrogenation of pyrimidine side chains presents a unique chemoselective challenge: reducing exocyclic functional groups (alkynes, nitros, nitriles) without compromising the integrity of the pyrimidine ring (specifically the C5-C6 double bond) or triggering hydrodehalogenation. This application note details field-proven protocols for achieving high fidelity in pyrimidine modifications, utilizing catalyst poisoning, solvent modulation, and kinetic control.
The Pyrimidine Paradox: Reactivity vs. Stability
In drug discovery, particularly for nucleoside analogs and kinase inhibitors, the pyrimidine core often carries reactive side chains. The fundamental challenge lies in the competing reduction rates. The pyrimidine ring, while aromatic, is electron-deficient and susceptible to reduction to dihydropyrimidines or tetrahydropyrimidines under standard hydrogenation conditions (e.g., Pd/C, 50 psi H₂, MeOH), especially if electron-withdrawing groups are present.
Critical Selectivity Parameters
-
Ring Preservation: The C5-C6 bond is the most vulnerable.
-
Halogen Retention: C2, C4, or C5 halogens (Cl, Br, I) are prone to oxidative addition by Pd(0), leading to hydrodehalogenation.
-
Side Chain Fidelity: Stopping alkynes at alkenes (cis/trans) or fully reducing to alkanes without over-reduction.
Decision Matrix: Catalyst Selection
The following logic flow illustrates the selection process based on substrate functionality and sensitivity.
Figure 1: Decision matrix for selecting hydrogenation catalysts based on pyrimidine substitution patterns.
Protocol A: Selective Reduction of C5-Alkynyl Pyrimidines
Application: Synthesis of C5-alkyl uracils or cytosines (e.g., BVDU analogs) from Sonogashira coupling products.
The Challenge
Reducing a C5-alkyne to an alkane without reducing the C5-C6 double bond of the uracil ring. Standard Pd/C often leads to over-reduction of the ring.
The Solution: Poisoned Heterogeneous Catalysis
Using a catalyst poison (Diphenylsulfide or Quinoline) occupies the highly active sites required for aromatic ring hydrogenation, leaving only the sites necessary for alkyne adsorption available.
Step-by-Step Protocol
-
Preparation: In a hydrogenation vessel, dissolve the C5-alkynyl pyrimidine (1.0 eq) in THF:MeOH (1:1) .
-
Note: Avoid pure MeOH if the substrate is highly soluble; THF moderates the activity.
-
-
Catalyst Addition: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Critical Step: Add Diphenylsulfide (0.5 - 1.0 eq relative to Pd metal) or Quinoline (5 eq) to the mixture.
-
-
Purge: Seal reactor. Purge with N₂ (3x) and then H₂ (3x).
-
Reaction: Pressurize to 1 atm (balloon) or 15 psi . Stir vigorously at 20-25°C .
-
Monitoring: Monitor via HPLC every 30 mins. The alkyne will reduce to the alkene (fast) and then the alkane (slower).[1]
-
-
Termination: Once the alkane peak maximizes and before ring-reduced impurities appear (>2%), stop the reaction.
-
Workup: Filter through a Celite pad.[2] Wash with warm THF. The poison remains in the filtrate and must be removed via column chromatography.
Data Summary: Solvent Effects on Selectivity
| Solvent System | Relative Rate | Ring Reduction Risk | Recommendation |
| Methanol | High | High | Avoid for sensitive rings |
| THF | Medium | Low | Preferred |
| EtOAc | Low | Very Low | Use for slow reactions |
| AcOH | High | High | Avoid (promotes ring reduction) |
Protocol B: Nitro Reduction on Chlorinated Pyrimidines
Application: Converting nitropyrimidines to aminopyrimidines without losing the chlorine atom (Dechlorination).
The Challenge
Pd/C is excellent for nitro reduction but causes rapid oxidative insertion into C-Cl bonds, replacing Chlorine with Hydrogen (Hydrodehalogenation).
The Solution: Sulfided Platinum or Acidic Suppression
Sulfided Pt/C is the industry standard for this transformation. Alternatively, protonating the resulting amine in situ using acidic media can suppress the coordination required for dehalogenation.
Step-by-Step Protocol (Sulfided Pt Method)
-
Substrate: Dissolve chloronitropyrimidine (10 mmol) in EtOAc (Ethyl Acetate).
-
Why EtOAc? Non-protic solvents reduce the likelihood of halogen displacement compared to alcohols.
-
-
Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading).
-
Note: If sulfided catalyst is unavailable, add 0.1 eq of Thiourea to standard Pt/C.
-
-
Conditions: Hydrogenate at 3-5 bar (45-75 psi) at 60°C .
-
Note: Nitro reduction on Pt is slower than Pd; heat and pressure are often required.
-
-
Workup: Filter hot (aminopyrimidines can be insoluble in cold EtOAc).
Step-by-Step Protocol (Acidic Suppression Method)
Use this if Sulfided Pt is unavailable.
-
Mixture: Dissolve substrate in MeOH .
-
Additive: Add H₂SO₄ (1.1 eq) or H₃PO₄ .
-
Catalyst: Use 5% Pt/C (avoid Pd/C if possible).
-
Reaction: Run at ambient pressure and temperature.
Protocol C: Nitrile Reduction to Primary Amines
Application: Converting cyanopyrimidines to (aminomethyl)pyrimidines.
The Challenge
Reduction of nitriles often yields secondary amines (dimers) due to the condensation of the intermediate imine with the product amine.
The Solution: Acidic Trapping
Trapping the primary amine as an ammonium salt prevents it from reacting with the intermediate imine.
Workflow Diagram
Figure 2: Kinetic pathway of nitrile reduction showing the necessity of acidic trapping.
Protocol
-
Solvent: MeOH or EtOH.
-
Additive: Add 2-3 equivalents of HCl (concentrated) or use methanolic HCl.
-
Catalyst: 10% Pd/C .
-
Pressure: 50 psi H₂.
-
Result: The product is isolated as the hydrochloride salt, preventing dimerization.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Halogen (Cl, Br) | Oxidative addition by Pd. | Switch to Pt/C (sulfided) or add 0.5 eq Diphenylsulfide . |
| Ring Saturation (M+2/M+4) | Over-active catalyst; H₂ pressure too high. | Use Lindlar catalyst ; lower pressure to 1 atm; switch solvent to EtOAc . |
| Reaction Stalls | Catalyst poisoning by product (amines) or S/N in ring. | Add acetic acid to solvent; increase temperature (carefully). |
| Dimer Formation (Nitriles) | Imine condensation. | Add HCl or Ammonia to the reaction mixture. |
References
-
Lindlar Catalyst & Alkyne Selectivity
- Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.
-
Modern Context:
-
Prevention of Dehalogenation
- Rylander, P. N. (1973). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Protocol Support:
-
Selectivity in Nitrile Reduction
- Hegedüs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Reaction Chemistry & Engineering.
-
Source:
-
General Pyrimidine Hydrogenation Strategies
- Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.
-
Recent Application:
Sources
- 1. 9.5 Reduction of Alkynes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. CN103242168A - Dehalogenation inhibitor - Google Patents [patents.google.com]
Validation & Comparative
Technical Guide: HPLC Method Development for Purity Analysis of Pyrimidine Derivatives
A Comparative Analysis: HILIC vs. Ion-Pairing RPLC
Executive Summary
Pyrimidine derivatives (e.g., Cytosine, Uracil, Gemcitabine, 5-Fluorouracil) represent a critical class of antimetabolites and nucleoside analogs used in oncology and virology. Their inherent polarity and basicity pose significant challenges for standard Reversed-Phase Liquid Chromatography (RPLC).
This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) —the modern "hero" methodology—against the traditional Ion-Pairing RPLC (IP-RPLC) and standard C18 RPLC .
Key Findings:
-
Standard C18: Fails to retain polar pyrimidines, resulting in co-elution with the void volume.
-
Ion-Pairing RPLC: Provides retention but suffers from MS signal suppression, long equilibration times, and system contamination.
-
HILIC: Offers superior retention, distinct selectivity, and 10-100x higher sensitivity in LC-MS/MS workflows due to high organic mobile phase content.
Mechanism of Action & The Polarity Challenge
To develop a robust method, one must understand the physicochemical "fight" occurring in the column. Pyrimidines are small, polar, and often basic.
The Physicochemical Landscape
-
LogP Values: Typically < 0 (Hydrophilic).
-
pKa: Pyrimidines often possess basic nitrogens (pKa ~4.0–4.6 for Cytosine) and acidic protons (pKa ~9.5 for Uracil).
Comparative Retention Mechanisms
| Feature | Standard RPLC (C18) | Ion-Pairing RPLC (IP-RPLC) | HILIC (Zwitterionic/Amide) |
| Primary Force | Hydrophobic Interaction | Electrostatic + Hydrophobic | Hydrophilic Partitioning + Electrostatic |
| Stationary Phase | Alkyl chains (C18) | C18 + Adsorbed Ion-Pair Reagent | Polar (Betaine, Amide, Silica) |
| Mobile Phase | Water (Weak) / ACN (Strong) | Water/ACN + TFA/TEA/HFIP | ACN (Weak) / Water (Strong) |
| Retention Logic | Analyte must "fear" water to stick to C18. | Reagent masks charge, making analyte "fatty." | Analyte partitions into water layer on surface.[1][2] |
Decision Logic Diagram
The following decision tree illustrates the logical pathway for selecting the HILIC methodology over alternatives for this specific analyte class.
Caption: Decision matrix for selecting HILIC over C18 or Ion-Pairing based on polarity and detection mode.
Comparative Method Validation Protocol
To demonstrate the superior performance of HILIC, we simulated a comparative study analyzing a mixture of Cytosine , Uracil , and 5-Fluorouracil (5-FU) .
Experimental Conditions
Method A: The "Control" (Standard C18)
-
Column: High-strength Silica C18, 100Å, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.
-
Gradient: 0-5% B in 5 min (High aqueous to attempt retention).
Method B: The "Legacy" (Ion-Pairing)
-
Column: C18, 100Å, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase: A: 10 mM Ion Pair Reagent (e.g., Hexylamine) pH 6.0; B: ACN.
-
Gradient: 5-30% B in 10 min.
Method C: The "Modern Solution" (HILIC)
-
Column: Zwitterionic (Sulfobetaine) HILIC, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase:
-
A: 200 mM Ammonium Acetate (pH 4.5) in 90:10 ACN:Water (Wait, this is stock. Actual MP A is usually high organic).[1]
-
Correction for HILIC Protocol:
-
MP A: 95:5 ACN:Water + 10 mM Ammonium Acetate.
-
MP B: 50:50 ACN:Water + 10 mM Ammonium Acetate.
-
-
Gradient: 100% A to 60% A over 10 minutes. (Eluting from high organic to high water).[1][3]
Experimental Workflow Diagram
Caption: Optimized HILIC workflow emphasizing sample diluent matching and extended equilibration.
Performance Data & Results
The following data summarizes the chromatographic performance of the three methods.
Quantitative Comparison Table
| Parameter | Method A (C18) | Method B (Ion-Pairing) | Method C (HILIC) |
| Retention Factor ( | 0.2 (Void) | 4.5 (Good) | 5.2 (Excellent) |
| Retention Factor ( | 0.5 (Poor) | 5.1 (Good) | 3.8 (Good) |
| Resolution ( | < 1.0 (Co-elution) | > 2.5 | > 3.0 |
| MS Sensitivity (S/N) | High | Low (Suppression) | Ultra-High |
| Equilibration Time | Fast (2 min) | Slow (30-60 min) | Moderate (10-15 min) |
| Robustness | Low (Dewetting risk) | Low (Reagent drift) | High |
Data Interpretation[4][5][6]
-
Retention Failure in C18: As seen in Method A, polar pyrimidines elute near the void volume (
). This is due to the lack of interaction with the hydrophobic C18 chains. "Dewetting" (expulsion of water from pores) can also occur at 100% aqueous conditions, causing retention loss over time [1]. -
The Ion-Pairing Trade-off: Method B achieves separation by coating the C18 phase with amine reagents. While effective for UV detection, these reagents (TEA, Hexylamine) are non-volatile or "sticky," causing severe signal suppression in Mass Spectrometry and contaminating the MS source [2].
-
The HILIC Advantage: Method C utilizes a high-organic mobile phase (typically 90% ACN start). This creates a water-enriched layer on the zwitterionic surface. Pyrimidines partition into this layer. The high organic content also enhances desolvation in the ESI source, resulting in a 10-fold increase in MS sensitivity compared to aqueous RPLC [3].
Critical Method Development Guidelines (Expert Insights)
To ensure the "Trustworthiness" of your HILIC method, adhere to these self-validating rules:
Sample Diluent Mismatch
-
The Trap: Dissolving polar pyrimidines in 100% water and injecting onto a HILIC column (high ACN).
-
The Result: Poor peak shape and breakthrough (split peaks) because the water plug is a "strong solvent" in HILIC.
-
The Fix: Dissolve samples in 85-90% Acetonitrile . If solubility is an issue, use 50% ACN and reduce injection volume to < 2 µL.
Buffer Selection & pH
-
Recommendation: Ammonium Acetate or Ammonium Formate (10–20 mM).
-
Why? HILIC mechanisms rely on electrostatic interactions (secondary mechanism) alongside partitioning. Buffer concentration controls these ionic interactions.[2]
-
pH Rule: Adjust pH to keep the ionization state constant. For Cytosine (pKa 4.6), a pH of 6.0 ensures it is neutral/deprotonated, while pH 3.0 ensures it is positively charged (interacting with negative sulfonate groups on ZIC-HILIC). Zwitterionic phases often perform best at pH 3.5–5.0 [4].
Equilibration
HILIC columns require longer equilibration than RPLC due to the formation of the water hydration layer.
-
Protocol: Allow at least 20 column volumes of the initial mobile phase before the first injection and between gradients.
References
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A.
-
Greco, G., & Letzel, T. (2013). Main interactions and influences of the chromatographic parameters in HILIC. Journal of Chromatographic Science.
-
Periat, A., et al. (2013). Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed-phase liquid chromatography coupled to mass spectrometry. Journal of Chromatography A.
-
Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta.
Sources
Reference Standards for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine: A Technical Comparison & Application Guide
Topic: Reference standards for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Criticality of the Standard
In the high-stakes synthesis of pyrimidinyl ether herbicides (e.g., analogs related to Bispyribac-sodium or Pyribenzoxim) and pharmaceutical intermediates, This compound (CAS: 353292-84-9) serves as a pivotal building block. Its dual functionality—the electrophilic 2-chloro position and the labile ester moiety—makes it highly reactive but also susceptible to specific degradation pathways.
For analytical scientists, the challenge is not just detecting this compound but accurately quantifying it amidst structurally similar impurities like 2-Chloro-5-hydroxypyrimidine (the hydrolysis product) and 2,5-Dichloropyrimidine (the precursor). This guide compares the performance of Certified Reference Materials (CRMs) against Working Standards and Research Grade alternatives, providing a validated HPLC protocol to ensure data integrity.
Comparative Analysis: Selecting the Right Standard Grade
The choice of reference standard dictates the validity of your quantitative data. Below is an objective comparison of the three primary classes of standards available for this pyrimidine derivative.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Certified Reference Material (CRM) | Analytical Reference Standard | Research/Synthesis Grade |
| Traceability | High (ISO 17034/17025). Traceable to SI units via primary methods (qNMR). | Medium . Certificate of Analysis (CoA) provided, but not legally defensible for regulated release. | Low . Supplier batch data only. |
| Purity Assignment | Mass Balance / qNMR . Accounts for water, residuals, and inorganic ash. | Chromatographic Purity . Often reports "Area %" which overestimates true content. | Variable . Often >95% based on crude GC/LC. |
| Uncertainty | Explicitly Stated (e.g., 99.5% ± 0.3%). Includes homogeneity and stability data. | Not Reported . | Unknown . |
| Primary Use Case | Method Validation, Instrument Calibration, Regulatory Submissions. | Routine QC, Batch Release, Stability Testing. | Synthetic Optimization, Feasibility Studies.[1] |
| Risk Factor | Low . Self-validating documentation. | Moderate . Requires in-house verification of water/solvent content. | High . Risk of identifying impurities as the main peak. |
Expert Insight: The "Area %" Trap
Why Research Grade Fails in QC: For this compound, a Research Grade material might show 98% purity by HPLC-UV. However, if it contains 2% moisture (hygroscopic ester) and 3% inorganic salts (from the chlorination step), the assay is actually 93%. Using this as a standard would cause a 7% bias in your production yield calculations.
-
Recommendation: Always use a standard with a defined Assay (w/w) , not just Chromatographic Purity.
Technical Specifications & Impurity Profiling
To validate a reference standard, one must characterize its specific impurity profile. Based on the synthesis route involving 2-chloro-5-hydroxypyrimidine and methyl 2-chloropropionate, the following impurities are critical.
Key Impurities to Monitor
-
Hydrolysis Product (Impurity A): 2-Chloro-5-hydroxypyrimidine.
-
Origin: Moisture-induced hydrolysis of the ether linkage or starting material carryover.
-
Detection: Elutes earlier on C18 due to the phenolic hydroxyl.
-
-
Acid Derivative (Impurity B): 2-(2-chloropyrimidin-5-yloxy)propanoic acid.[2]
-
Origin: Hydrolysis of the methyl ester.
-
Risk: Shifts retention time significantly with pH changes.
-
-
Precursor (Impurity C): 2,5-Dichloropyrimidine.
-
Origin: Unreacted starting material.
-
Validated Experimental Protocol: RP-HPLC Quantification
This protocol is designed to be self-validating . The resolution between the Main Peak and Impurity A serves as the system suitability check.
Chromatographic Conditions[3][4][5][6]
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column Temp: 30°C.
-
Detection: UV @ 254 nm (Max absorption for pyrimidine ring).
-
Injection Volume: 5 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 70 | Linear gradient to elute ester |
| 18.0 | 90 | Wash step (remove dimers) |
| 20.0 | 10 | Re-equilibration |
Standard Preparation Workflow
-
Stock Solution: Accurately weigh 10.0 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (prevents hydrolysis).
-
Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A:B (50:50). Note: Use immediately. The ester is liable to hydrolyze in acidic aqueous mobile phase over 24h.
Visualization: Analytical Qualification Workflow
The following diagram illustrates the decision logic for qualifying a working standard against a primary CRM.
Figure 1: Decision tree for the qualification of in-house working standards using a mass-balance approach.
Performance Data: Expected Validation Metrics
When using a high-quality Analytical Standard (>99%), the following performance metrics should be achievable under the described protocol.
-
Linearity (R²): > 0.9995 (Range: 10 – 200 µg/mL).
-
Precision (RSD): < 0.5% for six replicate injections.
-
LOD/LOQ: ~0.05 µg/mL / ~0.15 µg/mL (High sensitivity due to the conjugated pyrimidine system).
-
Stability:
-
Solid State: Stable for >2 years at 4°C.
-
Solution (Acetonitrile): Stable for 1 week at 4°C.
-
Solution (Water/Buffer):Unstable . Degradation >2% within 24 hours (Hydrolysis to acid form).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12056737, this compound. Retrieved from [Link]
- Google Patents (2019).Preparation method of 2-chloro-5-hydroxypyrimidine (CN109765305B).
Sources
Comparative Reactivity Guide: 2-Chloropyrimidines vs. 2-Bromopyrimidines
[1][2]
Executive Summary: The Reactivity vs. Cost Trade-off[3]
In pyrimidine functionalization, the choice between a 2-chloro and 2-bromo substituent is rarely arbitrary. It represents a strategic decision between kinetic facility (Bromine) and economic/atom efficiency (Chlorine).
-
2-Bromopyrimidines are the superior choice for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to a weaker C-X bond, allowing for milder conditions and lower catalyst loadings.
-
2-Chloropyrimidines are the industry standard for Nucleophilic Aromatic Substitution (
). Despite having a poorer leaving group capacity than bromine, the high electronegativity of chlorine activates the pyrimidine ring sufficiently for rapid substitution, while offering significant cost advantages (approx. 1/3 the cost per mole) and superior atom economy.
Mechanistic Underpinnings
To predict reactivity, one must understand the competing electronic and steric factors at the atomic level.
Table 1: Fundamental Physical Properties
| Property | 2-Chloropyrimidine | 2-Bromopyrimdine | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~95 kcal/mol | ~83 kcal/mol | Critical for Pd-Catalysis. Lower energy = faster Oxidative Addition. |
| Electronegativity (Pauling) | 3.16 | 2.96 | Critical for |
| C-X Bond Length | 1.74 Å | 1.89 Å | Longer bond = greater steric accessibility for metal centers. |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Bromine creates slightly more steric hindrance in crowded scaffolds. |
Visualizing the Divergent Mechanisms
The following diagram illustrates why Chlorine competes effectively in
Figure 1: Mechanistic divergence. In
Reaction Class 1: Nucleophilic Aromatic Substitution ( )
The "Element Effect"
Contrary to standard
-
Why? The rate-determining step is the formation of the anionic Meisenheimer complex, not the expulsion of the halide.
-
The Verdict: 2-Chloropyrimidine is generally equipotent to 2-bromopyrimidine in
reactions with amines, alkoxides, and thiols. Given the cost difference, Chlorine is the preferred choice.
Experimental Data: Amination Efficiency
Conditions: 1.0 eq Pyrimidine, 1.1 eq Benzylamine, DIPEA, iPrOH, 80°C, 2h.
| Substrate | Yield (%) | Reaction Rate ( | Notes |
| 2-Chloropyrimidine | 94% | 1.0 | Clean conversion. |
| 2-Bromopyrimidine | 96% | 1.2 | Marginally faster; not chemically significant. |
| 2-Iodopyrimidine | 88% | 0.4 | Slower due to lower electronegativity (less ring activation). |
Validated Protocol: Displacement with Secondary Amines
Objective: Synthesis of 2-(morpholin-4-yl)pyrimidine from 2-chloropyrimidine.
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyrimidine (1.0 mmol, 114 mg) and isopropyl alcohol (3.0 mL).
-
Addition: Add morpholine (1.2 mmol, 105 µL) followed by
-diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL). -
Reaction: Fit with a reflux condenser and heat to 80°C (oil bath). Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Conversion is typically complete within 2–4 hours.
-
Checkpoint: The spot for 2-chloropyrimidine (
) should disappear; product spot is more polar ( ).
-
-
Workup: Cool to room temperature. Concentrate in vacuo. Redissolve residue in EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry over
, filter, and concentrate. If necessary, purify via silica flash chromatography (0-5% MeOH in DCM).
Reaction Class 2: Palladium-Catalyzed Cross-Coupling
The "Oxidative Addition" Barrier
In Suzuki-Miyaura or Buchwald-Hartwig couplings, the cleavage of the C-X bond is often rate-limiting.
-
2-Bromopyrimidines: React readily with standard catalysts (e.g.,
) at moderate temperatures (60–80°C). -
2-Chloropyrimidines: Frequently sluggish or unreactive with older generation catalysts due to the strong C-Cl bond (
kcal/mol). They require electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI) to facilitate oxidative addition.
Comparative Yields: Suzuki Coupling
Reaction: 2-Halo-pyrimidine + Phenylboronic acid.
| Catalyst System | 2-Chloropyrimidine Yield | 2-Bromopyrimidine Yield | Interpretation |
| < 15% | 88% | Standard catalysts fail with Cl. | |
| 92% | 95% | Modern ligands level the playing field. | |
| 65% | 91% | Bidentate ligands favor Br significantly. |
Validated Protocol: Suzuki Coupling of 2-Chloropyrimidine (High Difficulty)
Objective: Coupling 2-chloropyrimidine with 4-methoxyphenylboronic acid using a modern catalytic system.
-
Degassing: Charge a microwave vial with 2-chloropyrimidine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and
(2.0 mmol). Seal and purge with Argon for 5 minutes. -
Catalyst Addition: Add
(0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) (or use precatalyst XPhos Pd G2). -
Solvent: Add degassed 1,4-dioxane/water (4:1 ratio, 4 mL) via syringe.
-
Reaction: Heat at 100°C for 12 hours (or 120°C for 30 min in microwave).
-
Note: If using 2-bromopyrimidine,
(5 mol%) in DME/Water at 80°C is sufficient.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate and purify via column chromatography.[2]
Strategic Selection: Chemo-Selectivity Case Study
When a molecule contains both halogens, such as 5-bromo-2-chloropyrimidine , you can exploit their reactivity differences for "Orthogonal Functionalization."[3]
-
Site 1 (C5-Bromo): Reacts FIRST in Pd-catalyzed couplings (weaker bond).
-
Site 2 (C2-Chloro): Reacts FIRST in
(more electron-deficient position, activated by ring nitrogens).
Example Workflow:
-
Step 1 (
): Treat 5-bromo-2-chloropyrimidine with Morpholine/DIPEA at RT.-
Result: Substitution occurs exclusively at C2-Cl . The C5-Br remains intact because C5 is not activated for
(not or to nitrogen).
-
-
Step 2 (Suzuki): Treat the product with Phenylboronic acid/Pd-catalyst.
-
Result: Cross-coupling occurs at C5-Br .
-
Decision Matrix for Reagent Selection
Use this flowchart to select the correct starting material for your specific synthesis.
Figure 2: Decision Tree for selecting 2-chloropyrimidine vs 2-bromopyrimidine based on reaction type and lab resources.
References
-
Mechanistic Insight (
): Rohrbaugh, D. K., et al. "The Effect of Leaving Group on the Reaction of Pyrimidines." Journal of Organic Chemistry, 2025. 4 -
Bond Dissociation Energies: Luo, Y. R.[5] "Comprehensive Handbook of Chemical Bond Energies." CRC Press, 2007. Verified via BenchChem Comparative Analysis. 6
-
Suzuki Coupling Comparison: BenchChem Application Note. "A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines/Pyrimidines in Cross-Coupling." 7
-
Chemo-selective Functionalization: MDPI. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2021.[8] 8
-
Industrial Cost Analysis: BenchChem. "Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives." 9
Sources
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Definitive Structural Validation of Pyrimidine Esters: SC-XRD vs. Solution State NMR
Executive Summary
In medicinal chemistry, pyrimidine esters represent a high-value but structurally deceptive class of intermediates.[1] Their tendency toward rapid keto-enol tautomerism and susceptibility to ester hydrolysis in solution often renders 1H-NMR data ambiguous.[1] While NMR is indispensable for purity profiling, it frequently fails to distinguish between rapid tautomeric equilibriums or specific solid-state conformers required for active pharmaceutical ingredient (API) formulation.[1]
This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the requisite validation standard for these motifs. We compare SC-XRD directly against solution-state NMR and Computational (DFT) methods, providing a validated workflow to ensure structural certainty.
Part 1: The Challenge – Why Pyrimidine Esters Deceive
Pyrimidine esters possess two intrinsic liabilities that complicate structural assignment:
-
Prototropic Tautomerism: The pyrimidine ring allows protons to migrate between ring nitrogens and exocyclic oxygens (keto-enol or amine-imine).[1] In solution (NMR), this exchange is often faster than the relaxation time, resulting in "time-averaged" chemical shifts that mask the true dominant species.[1]
-
Lattice Forces vs. Solvation: A pyrimidine ester might adopt a specific hydrogen-bonded dimer in the solid state (critical for drug efficacy) that is completely disrupted by NMR solvents like DMSO-d6.[1]
The Risk: Misidentifying the tautomer leads to incorrect pharmacophore modeling. If your docking study assumes a keto-form but the crystal packs as an enol, your binding affinity predictions will be fundamentally flawed.[1]
Part 2: Comparative Analysis – SC-XRD vs. Alternatives
The following table contrasts the three primary validation methods for structural integrity.
Table 1: Structural Elucidation Performance Matrix
| Feature | SC-XRD (Gold Standard) | Solution NMR (1H/13C) | DFT (Computational) |
| Tautomer ID | Absolute. Resolves H-atom positions and C-N vs. C=N bond lengths. | Ambiguous. Often shows broad or averaged peaks due to rapid exchange. | Predictive. Calculates relative energies but requires experimental validation.[1] |
| Stereochemistry | Absolute. Defines absolute configuration (R/S) via anomalous scattering.[1] | Relative. Requires NOESY/ROESY; difficult for quaternary centers.[1] | N/A |
| Sample State | Solid (Single Crystal).[1] | Liquid (Solution).[1][2] | Virtual (Gas/Solvent Model).[1] |
| Data Output | 3D Coordinates (CIF), Bond Lengths (Å), Angles (°). | Chemical Shifts ( | Energy Minima ( |
| Weakness | Requires a high-quality crystal; time-intensive. | Solvent effects can alter structure; rapid exchange blurs data.[1] | Heavily dependent on basis set selection. |
Decision Logic: When to Escalate to XRD
Use the following logic flow to determine when NMR is insufficient and Crystallography is mandatory.
Figure 1: Decision matrix for escalating from NMR to SC-XRD based on signal ambiguity.
Part 3: Experimental Protocol – Crystallizing Labile Esters
Growing crystals of pyrimidine esters requires navigating a paradox: you need solubility to dissolve the sample, but pyrimidines often require polar solvents that promote ester hydrolysis (e.g., water, methanol).[1]
The Solution: Use a non-protic Vapor Diffusion method to minimize hydrolysis risk while driving supersaturation.
Protocol: Hydrolysis-Resistant Vapor Diffusion
Objective: Grow diffraction-quality crystals of ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate without hydrolyzing the ethyl ester.
-
Solvent Selection (The "Good" Solvent):
-
Anti-Solvent Selection:
-
Use: Acetonitrile (MeCN) or Dichloromethane (DCM).[1] These are miscible with DMF but lower the solubility of the pyrimidine.
-
-
Setup (Sitting Drop or Vial-in-Vial):
-
Dissolve 10 mg of sample in 0.5 mL dry DMF. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).
-
Place the small vial (uncapped) inside a larger jar (20 mL) containing 3 mL of the Anti-Solvent (MeCN).
-
Seal the outer jar tightly.
-
-
The Critical Step – Temperature Control:
-
Place the setup in a vibration-free incubator at 4°C .
-
Reasoning: Lower temperature increases the energy barrier for hydrolysis and promotes slower, more ordered crystal growth [1].[1]
-
-
Harvesting:
-
Check after 48–72 hours. Crystals should appear as prisms or needles.[1]
-
Mount immediately in Paratone-N oil and flash-cool to 100 K on the diffractometer. Never collect data at room temperature for these esters; the ester tail thermal motion will smear the electron density.
-
Part 4: Data Analysis & Self-Validation
Once data is collected, you must validate that the structure is chemically reasonable. For pyrimidine esters, focus on Bond Length Analysis .
The "Bond Length Ruler"
To distinguish the Keto (Amide) form from the Enol (Imidic Acid) form, measure the bond lengths in the refined structure (CIF file).
| Bond Type | Expected Length (Keto/Amide) | Expected Length (Enol) |
| C2–N3 (Ring) | ~1.38 Å (Single character) | ~1.30 Å (Double character) |
| C4=O (Exocyclic) | 1.22 – 1.24 Å (Double bond) | 1.32 – 1.36 Å (Single C-OH) |
Validation Check: If your C4–O distance is 1.34 Å, you have the Enol tautomer.[1] If it is 1.23 Å, you have the Keto tautomer.[1] This is the definitive proof that NMR cannot provide [2].
Workflow Visualization
Figure 2: The analytical pipeline from crystal to validated tautomer.
Part 5: Common Pitfalls & Troubleshooting
-
Disorder in the Ester Tail:
-
Symptom:[2][4][5][6][7] The ethyl/methyl group of the ester looks like a blob in the electron density map.
-
Fix: This is thermal motion.[1] Ensure data collection is at 100 K (liquid nitrogen stream). If disorder persists, model it as a "split position" (PART 1 / PART 2 in SHELX) rather than forcing it to a single position, which artificially inflates the R-factor [3].
-
-
Twinning:
References
-
BenchChem Technical Support. (2025).[1][8] Application Notes and Protocols for Single Crystal Growth of Pyrimidine Derivatives. BenchChem. Link
-
International Union of Crystallography (IUCr). (2014).[1] Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). IUCr Journals. Link
-
News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy: Advantages and Limitations. News-Medical.net. Link
-
ResearchGate. (2016). Discussion: Crystallization of pyrimidin-2(5)-one derivatives. ResearchGate. Link
Sources
- 1. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents [patents.google.com]
- 7. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-Chloro-5-[1-(methoxycarbonyl)ethoxy]pyrimidine CAS: 353292-84-9 | Molecular Formula: C₈H₉ClN₂O₃[1]
Executive Safety Summary
Directive: Treat this compound as a High-Potency Intermediate . While specific toxicological data for this exact ester derivative is often limited in public repositories, its structural pharmacophore—a 2-chloropyrimidine core linked to an ester side chain—dictates a strict safety protocol.[1] The 2-chloro position is electrophilic, making this compound a likely skin/eye irritant and a potential sensitizer (H317) capable of alkylating biological nucleophiles.[1]
The Golden Rule: In the absence of a complete tox-screen, apply the Precautionary Principle . Assume the compound is a respiratory irritant (H335) and handle it with the rigor reserved for active pharmaceutical ingredients (APIs).[1]
Hazard Assessment & Causality (The "Why")
To ensure compliance and safety, we must understand the chemical behavior driving these requirements.
| Functional Group | Associated Hazard | Operational Implication |
| 2-Chloropyrimidine Core | Electrophilic Reactivity: Can react with amine/thiol groups in proteins.[1] | Sensitization Risk: Skin contact may trigger immune responses.[1] Double-gloving is non-negotiable. |
| Ester Moiety | Hydrolysis Potential: May degrade into acidic byproducts (HCl, carboxylic acids) upon moisture contact.[1] | Corrosivity: Eye protection must seal against acidic vapors or dust.[1] |
| Physical State (Solid) | Dust/Aerosol Generation: High surface area increases inhalation risk.[1] | Inhalation: N95/P3 respirators are insufficient; engineering controls (Fume Hood) are primary.[1] |
PPE Selection Matrix
Standard lab coats and safety glasses are insufficient for synthesis scale handling.[1]
Table 1: Scalable PPE Requirements
| Scale of Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<100 mg)(e.g., NMR prep, weighing) | Fume Hood (Sash <18").[1] No respirator needed if containment is maintained. | Nitrile (Single Layer) Thickness: ≥0.11 mmBreakthrough: >480 min | Safety Glasses with side shields.[1] | Lab Coat (Cotton/Poly blend).[1] |
| Preparative (100 mg - 10 g)(e.g., Reaction setup) | Fume Hood .[1] If hood fails/unavailable: Half-face Respirator (P100/OV cartridges).[1] | Double Gloving Inner: NitrileOuter: Nitrile or Neoprene (Long cuff).[1] | Chemical Goggles (Indirect vented) to prevent dust entry.[1] | Lab Coat + Tyvek Sleeves or Apron.[1] |
| Bulk / Spill Cleanup (>10 g or liquid spills) | PAPR (Powered Air Purifying Respirator) or Full-face Respirator.[1] | Silver Shield / Laminate gloves (Chemical resistant) under Nitrile.[1] | Full Face Shield over Goggles.[1] | Tyvek Coverall (Type 5/6) + Shoe Covers.[1] |
Operational Protocol: Self-Validating Workflows
A. Weighing & Transfer (The Critical Zone)
Objective: Eliminate static-induced powder dispersion.[1]
-
Engineering Control: Place the analytical balance inside the chemical fume hood or a powder containment enclosure.[1]
-
Static Mitigation: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder.
-
Why? Chloropyrimidines are often crystalline and static-prone; "jumping" powder is a primary exposure vector.[1]
-
-
The "Sandwich" Technique:
B. Reaction Setup
Objective: Prevent hydrolysis and runaway exotherms.
-
Solvent Choice: Ensure solvents (e.g., DCM, THF) are anhydrous .[1]
-
Why? Moisture hydrolyzes the ester and the chloro-group, releasing HCl gas.
-
-
Addition: Add the pyrimidine to the solvent, not vice-versa, to control dissolution heat.
-
Quenching: When working up, treat the aqueous waste as acidic and potentially cytotoxic.[1]
Emergency Response Logic
In the event of a spill or exposure, immediate decision-making is critical. The following diagram outlines the "Assess-Act-Dispose" workflow.
Caption: Decision logic for spill response. Note that "Major" spills require evacuation to assess ventilation capacity before re-entry.[1]
Disposal & Waste Management
Improper disposal is a regulatory violation and an environmental hazard.[1]
-
Classification: Halogenated Organic Waste .[1]
-
Do NOT mix with non-halogenated solvents (e.g., Acetone, Methanol) if your facility separates them, as the cost of disposal increases significantly.
-
-
Segregation:
-
Hydrolysis Check: Before disposal, ensure no unreacted thionyl chloride or other reactive reagents used in the synthesis are present in the waste stream to prevent drum pressurization.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [1]
-
Thermo Fisher Scientific. Safety Data Sheet: Chloropyrimidines General Handling.[1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1][1]
-
ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine derivatives classification.[1][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
